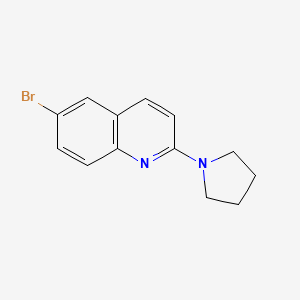![molecular formula C15H16N2O3 B11846139 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione CAS No. 61373-20-4](/img/structure/B11846139.png)
1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is a complex organic compound known for its unique spirocyclic structure. This compound belongs to the class of barbituric acid derivatives, which are known for their wide range of biological activities. The spirocyclic structure imparts significant stability and unique reactivity to the molecule, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione typically involves a stereoselective cascade reaction. One common method involves the reaction of benzylidenecyanoacetates with 1,3-dimethylbarbituric acid in the presence of bromine and a base. This reaction yields substituted barbituric acid spirocyclopropanes with yields ranging from 60% to 75% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in the treatment of diseases involving these enzymes .
Comparación Con Compuestos Similares
1-Phenyl-5,7-diazaspiro[2.5]octane-4,6,8-trione: This compound is similar in structure but has a phenyl group instead of a benzyl group.
5,7-Dimethyl-4,6,8-trioxo-2-phenyl-5,7-diazaspiro[2.5]octane-1,1-dicarbonitrile: Another similar compound with a phenyl group and additional nitrile groups, used in various synthetic applications.
Uniqueness: 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is unique due to its specific benzyl substitution, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Propiedades
Número CAS |
61373-20-4 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
2-benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione |
InChI |
InChI=1S/C15H16N2O3/c1-16-12(18)15(13(19)17(2)14(16)20)9-11(15)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clave InChI |
DKAVNQQOCXTTRM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2(CC2CC3=CC=CC=C3)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



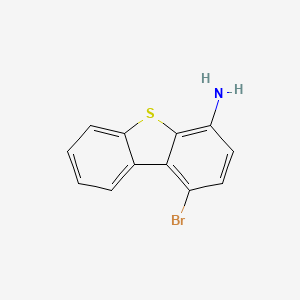
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)

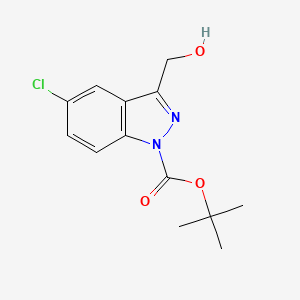
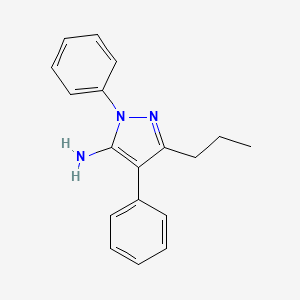
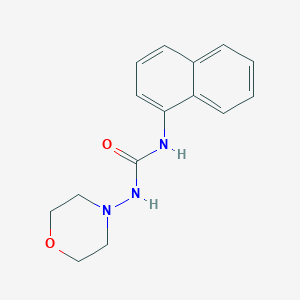


![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)


